molecular formula C23H20N4O2 B11658328 3-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658328
M. Wt: 384.4 g/mol
InChI Key: WSNXMPBCIQHCMD-ZVHZXABRSA-N
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Description

3-(4-ethylphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines a pyrazole ring with a hydrazide group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxy-1-naphthaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethylphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.

    2-hydroxy-1-naphthaldehyde: Another precursor used in the synthesis.

    4-ethylphenylhydrazine: A related hydrazine derivative.

Uniqueness

3-(4-ethylphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, hydrazide group, and naphthalene moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O2/c1-2-15-7-9-17(10-8-15)20-13-21(26-25-20)23(29)27-24-14-19-18-6-4-3-5-16(18)11-12-22(19)28/h3-14,28H,2H2,1H3,(H,25,26)(H,27,29)/b24-14+

InChI Key

WSNXMPBCIQHCMD-ZVHZXABRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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